N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyridine moiety, where nucleophiles replace the fluorine atoms.
Amidation: The carboxamide group can participate in amidation reactions to form various amide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzoxazole derivatives and amide compounds .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and cancer progression . The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide can be compared with other benzoxazole derivatives, such as:
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its antimicrobial and fluorescent properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Studied for its anticancer activity and ability to induce apoptosis in cancer cells.
2-substituted-1,3-benzoxazole derivatives: These compounds exhibit a range of biological activities, including antifungal and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3O2/c20-16-13(9-10-22-17(16)21)18(25)23-12-7-5-11(6-8-12)19-24-14-3-1-2-4-15(14)26-19/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAZRZXCRKNPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=NC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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